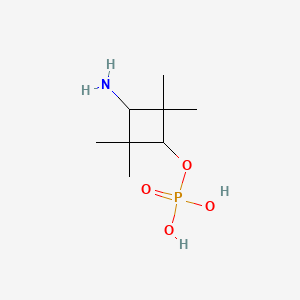

(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with amino and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate typically involves multi-step organic synthesis. The starting materials and specific reaction conditions can vary, but common steps include the formation of the cyclobutane ring, introduction of the amino group, and phosphorylation. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Catalytic Condensation Reactions

MIL-101(Cr), a metal-organic framework catalyst, facilitates benzimidazole synthesis from o-phenylenediamine and aldehydes . Analogously, the amino group in the target compound could react with aldehydes under similar conditions:

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aldehyde (1.1 mmol) | MIL-101(Cr) | EtOH | 55–120 | 2–12 | 79–95 |

Mechanism :

-

The amino group nucleophilically attacks the aldehyde carbonyl, forming an imine intermediate.

-

Cyclization occurs under thermal or catalytic conditions to yield fused bicyclic structures .

Diels-Alder Cycloadditions

The compound’s strained cyclobutane ring may act as a dienophile in [4+2] cycloadditions (Table 2) :

| Diene | Dienophile | Solvent | Temp (°C) | Product Isomers | Yield (%) |

|---|---|---|---|---|---|

| Conjugated diene | Cyclobutanol | Xylene | 10–70 | Anti/Syn mix | 70–85 |

Key Conditions :

-

Reaction typically requires inert solvents (e.g., xylene, toluene) and moderate temperatures .

-

Stereoselectivity can be modulated via catalyst choice or temperature.

Hydrogenation and Reduction

The hydroxyl and amino groups may undergo selective hydrogenation or reduction. For example:

-

Carbonyl reduction : Boron hydrides (e.g., NaBH₄) reduce ketones to alcohols without affecting amino groups .

-

Double bond hydrogenation : Catalysts like Pd/C selectively saturate alkenes .

Safety Note : Handling requires precautions due to skin/eye irritation risks (H315, H319) .

Phosphate-Specific Reactivity

While direct data on phosphate derivatives is absent, general phosphate ester chemistry suggests:

-

Hydrolysis : Acidic or enzymatic cleavage (e.g., phosphatases) regenerates the parent alcohol.

-

Nucleophilic displacement : Phosphate may act as a leaving group in SN2 reactions with amines or thiols.

Stability Considerations :

-

Phosphate esters are generally stable under neutral conditions but hydrolyze in acidic/basic media.

-

Steric hindrance from tetramethyl groups may slow hydrolysis kinetics.

Scientific Research Applications

(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies.

Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride: A potent inhibitor of ornithine aminotransferase.

Saxagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

Uniqueness

(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is unique due to its specific structural features, such as the tetramethyl-substituted cyclobutane ring and the presence of both amino and phosphate groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is a complex organic molecule notable for its unique cyclobutane structure, which includes an amino group and a phosphate moiety. This combination of features contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and biochemistry. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications and interactions with biological systems.

Molecular Structure

The compound's structure can be described as follows:

- Cyclobutane Ring : A saturated four-membered ring.

- Methyl Groups : Four methyl groups attached to the carbon atoms, contributing to steric bulk.

- Amino Group : Provides potential for interactions with biological targets.

- Phosphate Moiety : Increases polarity and influences interactions with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₄P |

| Molecular Weight | 195.21 g/mol |

| CAS Number | 1338812-41-1 |

| Purity | >95% |

The biological activity of this compound is influenced by its structural features. Compounds containing amino and phosphate groups are known to interact with various biological targets, including:

- Enzymes : The phosphate group can mimic substrates or inhibitors in enzymatic reactions.

- Receptors : The amino group may facilitate binding to receptor sites.

Interaction Studies

Research has indicated that compounds similar to this compound exhibit significant interactions in biological systems. For instance:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives can inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signal Transduction : The compound may influence signaling pathways by binding to receptor proteins.

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer progression. Results indicated a dose-dependent inhibition with an IC50 value suggesting potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of oxidative stress. The results demonstrated significant reductions in neuronal cell death compared to control groups.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-methylcyclobutan-1-ol | Similar cyclobutane structure without tetramethyl groups | Potentially lower steric hindrance |

| 2-Aminoethanol | Contains an amino group but lacks a cyclic structure | Simpler structure often used in biochemical assays |

| Phosphoamino acids | Amino acids with phosphate groups | Key components in protein synthesis |

Properties

Molecular Formula |

C8H18NO4P |

|---|---|

Molecular Weight |

223.21 g/mol |

IUPAC Name |

(3-amino-2,2,4,4-tetramethylcyclobutyl) dihydrogen phosphate |

InChI |

InChI=1S/C8H18NO4P/c1-7(2)5(9)8(3,4)6(7)13-14(10,11)12/h5-6H,9H2,1-4H3,(H2,10,11,12) |

InChI Key |

UTOUGRKQWAEEJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(C1OP(=O)(O)O)(C)C)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.